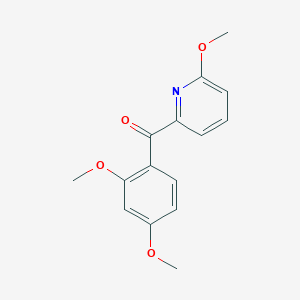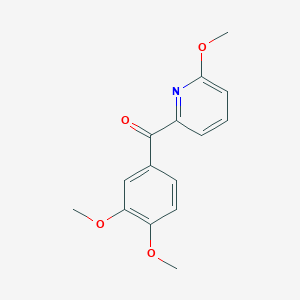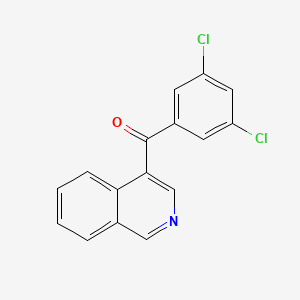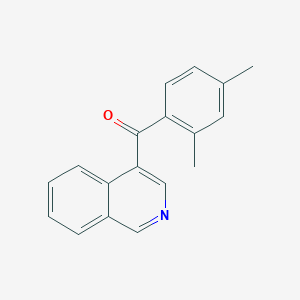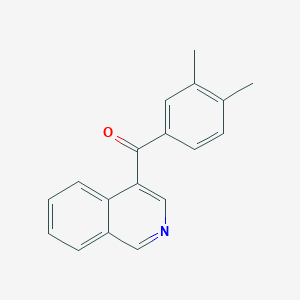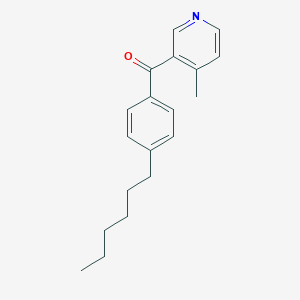
3-(フェニルスルフィニル)-1H-インドール-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C15H11NO3S and its molecular weight is 285.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenylsulfinyl)-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生化学における抗酸化作用
3-(フェニルスルフィニル)-1H-インドール-2-カルボン酸は、抗酸化作用を示し、フリーラジカルの中和に寄与する可能性があります。 これは、生物学的システムにおける酸化ストレス関連の損傷を予防する上で特に有用な場合があります .
薬理学的意義
薬理学では、この化合物は、構造的に類似した化合物が、体の免疫応答に関与する好中球細胞外トラップ(NET)の形成を調節することが示されているため、その潜在的な抗炎症作用について検討される可能性があります .
農業の改善
カルボン酸の農業における役割は、特に土壌の肥沃度と植物の健康状態の改善において、よく知られています。 3-(フェニルスルフィニル)-1H-インドール-2-カルボン酸は、根からの分泌物と根圏における微生物相互作用に影響を与える能力について調査される可能性があります .
環境科学への影響
環境科学では、3-(フェニルスルフィニル)-1H-インドール-2-カルボン酸などの有機酸の研究は、持続可能なエネルギーソリューションの開発にとって重要な、炭素隔離と水素貯蔵における役割を理解するのに役立ちます .
材料科学の開発
この化合物は、材料科学において、環境要因に対する耐性を高めたり、機械的強度を向上させたりするなどの強化された特性を備えた新しいポリマーやコーティングの開発に役立つ可能性があります .
化学工学プロセス
化学工学では、3-(フェニルスルフィニル)-1H-インドール-2-カルボン酸は、医薬品やバイオポリマーの製造など、さまざまな産業用途で貴重な非天然型アミノ酸の合成に利用できます .
特性
IUPAC Name |
3-(benzenesulfinyl)-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-15(18)13-14(11-8-4-5-9-12(11)16-13)20(19)10-6-2-1-3-7-10/h1-9,16H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDQPMKYSKBHQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=C(NC3=CC=CC=C32)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

